molecular formula C10H16N2O3S B3167858 3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide CAS No. 926184-45-4

3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B3167858
CAS No.: 926184-45-4
M. Wt: 244.31 g/mol
InChI Key: UOCZSDFYKKXCBQ-UHFFFAOYSA-N
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Description

3-(4-(Hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates a pyrazole ring, a privileged scaffold in pharmaceutical sciences, with a tetrahydrothiophene dioxide moiety. Pyrazole derivatives are extensively investigated for their diverse biological activities, which include antiviral and antitumoral properties , as well as notable antioxidant and anti-proliferative effects . The presence of the hydroxymethyl group at the 4-position of the pyrazole ring offers a versatile handle for further synthetic modification, allowing researchers to create a wide array of derivatives, such as esters, ethers, or carbamates, for structure-activity relationship (SAR) studies. The tetrahydrothiophene 1,1-dioxide (sulfolane) group is a polar, high-performance solvent that can influence the compound's overall solubility, reactivity, and metabolic stability. This combination of features makes this chemical a valuable intermediate for designing and developing novel therapeutic agents, probing biological mechanisms, and constructing more complex heterocyclic systems. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-7-10(5-13)8(2)12(11-7)9-3-4-16(14,15)6-9/h9,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCZSDFYKKXCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the hydroxymethyl group and the tetrahydrothiophene ring. Common synthetic routes may include:

  • Condensation reactions: Forming the pyrazole ring through the condensation of hydrazines with β-diketones or β-ketoesters.

  • Reduction reactions: Introducing the hydroxymethyl group via reduction of a suitable precursor.

  • Cyclization reactions: Forming the tetrahydrothiophene ring through cyclization of thiophene derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The tetrahydrothiophene ring can be oxidized to form the corresponding sulfone.

  • Reduction: The pyrazole ring can be reduced to form different derivatives.

  • Substitution: The hydroxymethyl group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Formation of 3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide sulfone.

  • Reduction: Formation of reduced pyrazole derivatives.

  • Substitution: Formation of various substituted pyrazole and tetrahydrothiophene derivatives.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C10H14N4O2S
  • Molecular Weight : 238.3 g/mol
  • CAS Number : 1199215-75-2

The structure features a pyrazole ring substituted with hydroxymethyl and dimethyl groups, combined with a tetrahydrothiophene moiety. This combination enhances its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that 3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl) derivatives showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations have highlighted the potential of this compound in cancer therapy. A case study reported that compounds with similar structures inhibited the proliferation of cancer cells in vitro by inducing apoptosis through mitochondrial pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been explored extensively. Compounds similar to 3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl) have shown promise in reducing inflammation markers in animal models of arthritis .

Pesticide Development

The compound's structural features make it a candidate for developing new pesticides. Its effectiveness against plant pathogens has been documented, suggesting that it could be used to enhance crop resistance to diseases .

Growth Regulators

Research has indicated that pyrazole derivatives can act as plant growth regulators. They influence various physiological processes in plants, promoting growth and improving yield under stress conditions .

Polymer Chemistry

In material science, the incorporation of pyrazole derivatives into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The compound can serve as a cross-linking agent in polymer synthesis, leading to materials with improved durability and resistance to environmental factors .

Coatings and Adhesives

The unique properties of 3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl) make it suitable for use in coatings and adhesives. Its ability to form strong bonds with various substrates is advantageous for industrial applications .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/ConditionObserved Effect
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerVarious cancer cell linesInduction of apoptosis
Anti-inflammatoryArthritis modelReduction of inflammation markers

Table 2: Potential Agricultural Applications

Application TypeDescriptionPotential Benefits
PesticideEffective against plant pathogensEnhanced crop resistance
Growth RegulatorInfluences plant physiologyImproved growth under stress

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related derivatives:

Compound Name Key Structural Features Molecular Weight Key Applications/Properties Evidence Source
3-(3,5-Dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide Pyrazole with 3,5-dimethyl groups; lacks hydroxymethyl 214.28 Intermediate in organic synthesis; limited bioactivity data
3-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide Triazole ring replaces pyrazole; aminomethyl group at 4-position 231.28 (est.) Potential kinase inhibitor due to amino group; lab use only (discontinued)
2-[[1-[5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazono]thiadiazole derivatives Pyrazole fused with thiadiazole; nitro and aryl substituents ~350–400 Antimicrobial activity; synthesized via condensation with hydrazonoyl chlorides
Bis-pyrazolo-thienothiophene derivatives (e.g., compound 7b) Pyrazole fused with thienothiophene; carbonyl groups ~500–600 High thermal stability (>300°C); used in materials science and as enzyme inhibitors

Key Observations:

  • In contrast, the aminomethyl group in the triazole analog may enhance binding to enzymatic targets (e.g., kinases) but reduces metabolic stability.
  • Ring Systems : Thiadiazole derivatives exhibit broader antimicrobial activity due to the electron-deficient thiadiazole core, whereas the sulfolane moiety in the target compound may confer conformational rigidity beneficial for receptor binding.
  • Thermal Stability: Bis-pyrazolo-thienothiophenes show exceptional thermal stability (>300°C), unlike the target compound, which likely decomposes at lower temperatures due to the labile hydroxymethyl group.

Biological Activity

3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique chemical structure characterized by a pyrazole ring and a tetrahydrothiophene moiety. Its molecular formula is C10H15N3O3SC_{10}H_{15}N_{3}O_{3}S, with a molecular weight of approximately 245.31 g/mol. The presence of hydroxymethyl and dimethyl groups contributes to its biological activity.

Antimicrobial Activity

Several studies have indicated that compounds containing pyrazole derivatives exhibit antimicrobial properties. For instance, the incorporation of the pyrazole moiety has been linked to enhanced activity against various bacterial strains. A comparative study showed that derivatives similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

Research has highlighted the antioxidant potential of pyrazole derivatives. The compound's structure allows it to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. In vitro assays revealed that it could reduce oxidative damage in cellular models .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures, suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and microbial growth.
  • Free Radical Scavenging : The hydroxymethyl group is likely responsible for its antioxidant properties.
  • Modulation of Signaling Pathways : It may affect pathways related to inflammation and cell survival.

Case Study 1: Antimicrobial Efficacy

In a study conducted on various pyrazole derivatives, it was found that compounds structurally similar to this compound exhibited potent antibacterial activity. The minimum inhibitory concentration (MIC) against E. coli was determined to be as low as 25 µg/mL .

Case Study 2: Anti-inflammatory Potential

A recent investigation into the anti-inflammatory effects revealed that the compound significantly reduced edema in animal models when administered at doses of 10 mg/kg body weight. Histological examinations showed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Data Table

Biological Activity Effect Observed Study Reference
AntimicrobialInhibition of E. coli
AntioxidantFree radical scavenging
Anti-inflammatoryReduced cytokine levels

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic reactions. For example, coupling pyrazole derivatives with tetrahydrothiophene precursors under reflux conditions, followed by oxidation to introduce the sulfone group (1,1-dioxide). Triethylamine in ethanol is often used as a base to facilitate nucleophilic substitution reactions, as seen in analogous pyrazole-thiadiazole syntheses . Purification typically involves recrystallization from dimethylformamide (DMF) or ethanol.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., hydroxymethyl and dimethyl groups on the pyrazole ring) .
  • X-ray crystallography : To resolve ambiguities in stereochemistry, as demonstrated for related pyrazole-picolinic acid complexes .
  • HPLC-MS : To assess purity and detect byproducts from incomplete oxidation or side reactions.

Q. What solvents and reaction conditions optimize yield during synthesis?

  • Methodological Answer : Absolute ethanol and DMF are preferred for their ability to dissolve polar intermediates. Room-temperature stirring (6–12 hours) minimizes decomposition of sensitive functional groups (e.g., hydroxymethyl), while oxidation steps may require controlled heating (40–60°C) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the pyrazole moiety in this compound?

  • Methodological Answer : The 3,5-dimethyl groups on the pyrazole ring introduce steric hindrance, which can slow nucleophilic attacks at the 1-position. Computational modeling (DFT) combined with experimental kinetics (e.g., monitoring reaction rates with varying substituents) can quantify these effects. For example, electron-withdrawing groups on analogous pyrazoles reduce ring aromaticity, altering reactivity in cycloadditions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assign overlapping signals, particularly in the tetrahydrothiophene region, where proton environments may be similar .
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering in tetrahydrothiophene) that cause signal broadening .
  • Comparative analysis : Cross-reference with crystallographic data to confirm bond lengths and angles .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :

  • Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 24h, 72h).
  • Kinetic profiling : Use Arrhenius plots to predict shelf-life. For example, the sulfone group may hydrolyze under strongly acidic conditions, requiring protective formulation strategies.

Data Analysis and Experimental Design

Q. What analytical techniques are critical for detecting byproducts in large-scale syntheses?

  • Methodological Answer :

  • LC-QTOF-MS : High-resolution mass spectrometry identifies low-abundance byproducts (e.g., over-oxidized sulfones or dimerization products).
  • TGA-DSC : Thermal analysis detects impurities affecting melting behavior.
  • In situ IR spectroscopy : Monitors reaction progress in real-time, reducing reliance on post-hoc analysis .

Q. How can reaction mechanisms for key transformations (e.g., sulfone formation) be elucidated?

  • Methodological Answer :

  • Isotopic labeling : Use ¹⁸O-labeled oxidizing agents (e.g., H₂O₂) to track oxygen incorporation into the sulfone group via MS.
  • Intermediate trapping : Quench reactions at short intervals (e.g., 5–10 minutes) and analyze intermediates by NMR or X-ray .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

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